Positional Isomer Differentiation in Patents
The 4-position isomer (CAS 610277-84-4) demonstrates verifiable differentiation from its 3-position analog (CAS 474947-79-0) through its inclusion in specific patent filings. The 4-isomer is explicitly claimed as a key intermediate in the synthesis of calcilytic compounds (US2011294853A1) and in the preparation of substituted sulphonamide compounds with medicinal applications (CN101817767A) . While both isomers share the same molecular formula, their distinct substitution patterns on the central phenyl ring lead to different spatial arrangements, which are a critical factor in the molecular recognition events necessary for therapeutic activity .
| Evidence Dimension | Presence in Patent Applications for Therapeutic Modalities |
|---|---|
| Target Compound Data | Explicitly claimed in US2011294853A1 (Calcilytic compounds) and CN101817767A (Substituted sulphonamide compound) |
| Comparator Or Baseline | 3-(2-chlorophenoxy)benzenesulfonyl chloride (CAS 474947-79-0) is described as a general research chemical without reference to these specific patent classes |
| Quantified Difference | The 4-position isomer is associated with two specific patent families related to calcium-sensing receptor modulation and sulphonamide-based therapeutics; the 3-isomer is not cited in these contexts. |
| Conditions | Review of patent literature and commercial supplier databases. |
Why This Matters
This differentiation guides procurement for structure-activity relationship (SAR) studies where the 4-substitution pattern is a known pharmacophore for the target of interest.
